molecular formula C27H28O5 B1589494 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose CAS No. 55726-19-7

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Cat. No. B1589494
CAS RN: 55726-19-7
M. Wt: 432.5 g/mol
InChI Key: NRCVVYSZYAHOMW-AWYPOSSQSA-N
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Description

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is renowned for its indispensability in biomedicine and pharmaceutical research . It plays a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues . It is also an intermediate in the synthesis of Pyrazofurin, an anticancer agent known to exhibit tumor cell growth inhibitory activity .


Synthesis Analysis

The synthesis of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose involves several key steps. One of these includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement employing hydride reagents .


Molecular Structure Analysis

The molecular formula of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is C27H28O5 . It has an average mass of 432.508 Da and a monoisotopic mass of 432.193665 Da .


Chemical Reactions Analysis

As an intermediate, 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is involved in various chemical reactions, particularly in the synthesis of antiviral drugs and nucleoside analogues . It is also used in the synthesis of Pyrazofurin, an anticancer agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose include a density of 1.2±0.1 g/cm3, boiling point of 565.3±50.0 °C at 760 mmHg, and a flash point of 295.7±30.1 °C . It has 5 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .

Scientific Research Applications

Biomedicine and Pharmaceutical Research

  • Field : Biomedicine and Pharmaceutical Research .
  • Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” is indispensable in biomedicine and pharmaceutical research. It plays a crucial role as a pivotal intermediate during the synthesis of antiviral drugs and nucleoside analogues .
  • Results : The outcomes of using this compound as an intermediate would be the successful synthesis of the desired antiviral drugs and nucleoside analogues .

Synthesis of Anticancer Agents

  • Field : Cancer Research .
  • Application : “2,3-O-Isopropylidene-5-O-trityl-β-D-ribofuranose” is an intermediate in the synthesis of Pyrazofurin, an anticancer agent .
  • Results : The result of using this compound as an intermediate is the successful synthesis of Pyrazofurin, which is known to exhibit tumor cell growth inhibitory activity .

Synthesis of Trityl Radicals

  • Field : Chemistry .
  • Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” can be used in the synthesis of trityl radicals .
  • Results : The result of using this compound in the synthesis would be the successful production of trityl radicals .

Metal Complex Formation

  • Field : Inorganic Chemistry .
  • Application : “2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose” is a metal complex that can be used as an antitumor agent .
  • Results : The result of using this compound as a metal complex is the successful synthesis of an antitumor agent .

Synthesis of Tris (Tetrathiaaryl)Methyl Radicals

  • Field : Chemistry .
  • Application : “5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose” can be used in the synthesis of tris (tetrathiaaryl)methyl radicals .
  • Results : The result of using this compound in the synthesis would be the successful production of tris (tetrathiaaryl)methyl radicals .

Antitumor Agent

  • Field : Inorganic Chemistry .
  • Application : “2,3-O-Isopropylidene-5-O-trityl-D-ribofuranose” is a metal complex that can be used as an antitumor agent .
  • Results : The result of using this compound as a metal complex is the successful synthesis of an antitumor agent .

Safety And Hazards

The safety and hazards of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions of 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose are likely to continue in the field of biomedicine and pharmaceutical research, given its crucial role as an intermediate in the synthesis of antiviral drugs and nucleoside analogues . Its significance lies in serving as a foundational building block for the creation of nucleotide prodrugs .

properties

IUPAC Name

(3aR,6R,6aR)-2,2-dimethyl-6-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCVVYSZYAHOMW-AWYPOSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441279
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

CAS RN

55726-19-7
Record name 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FJ López-Herrera, MS Pino-González… - Tetrahedron …, 1996 - Elsevier
Asymmetric Synthesis of 2,3-Epoxyamides by Reacting Monosaccharide Derivatives with Stabilised Sulphur Ylides Generated in-situ: Page 1 Pergamon Tetrahedron: Asymmetry, Vol. 7…
Number of citations: 2 www.sciencedirect.com
NL Snyder, HM Haines, MW Peczuh - Tetrahedron, 2006 - Elsevier
A remarkable diversity of natural products contains a sevenmembered oxacycle in their molecular architecture (Fig. 1). Structures range from the ladder polyether neurotoxins ciguatoxin…
Number of citations: 95 www.sciencedirect.com
H Ovaa, MA Leeuwenburgh, HS Overkleeft… - Tetrahedron letters, 1998 - Elsevier
The transformation of partially protected aldofuranoses into dienes by Wittig olefination of the anomeric center followed by either allylation or oxopalladation of alkoxy-1,2-propadienes …
Number of citations: 85 www.sciencedirect.com

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